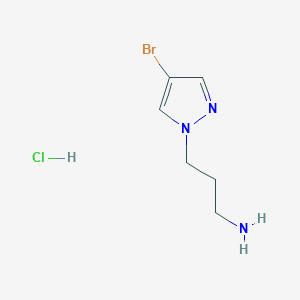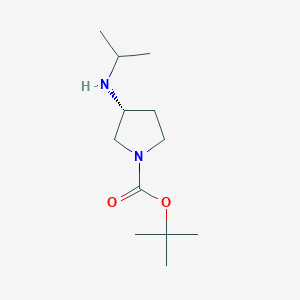
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose
Vue d'ensemble
Description
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose is a useful research compound. Its molecular formula is C18H28O6 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Unsaturated and Amino Sugars : The compound has been used as a starting material in the synthesis of unsaturated and amino sugars, demonstrating its utility in complex carbohydrate synthesis (Brito, da Silva, Siqueira, & Srivastava, 1999).
Creation of Carbasugars : Research has shown that derivatives of the compound can be utilized in the stereodivergent synthesis of carbasugars, which are analogs of carbohydrates where a carbon atom replaces the oxygen atom in the ring (Gómez, Moreno, Valverde, & López, 2004).
Epoxidation and Hydroxylation Studies : The compound has been studied for its reactivity in epoxidation and hydroxylation reactions, providing insights into the synthesis of various sugar derivatives (Ferrier & Prasad, 1969).
Preparation of Protected Derivatives : It is used in the preparation of protected derivatives of D-mannose, showing its importance in the field of synthetic carbohydrate chemistry (Gelas & Horton, 1978).
Polymer Synthesis : This compound has been utilized in the synthesis of hyperbranched polysaccharides through thermally induced cationic polymerization, highlighting its application in polymer chemistry (Satoh, Imai, Ishihara, Maeda, Kitajyo, Narumi, Kaga, Kaneko, & Kakuchi, 2003).
Glycosylation Studies : Research has focused on anomeric hydroxy-group activation of the compound for thioglycosylation and glycosylation, which is crucial for synthesizing complex carbohydrates (Chrétien, Chapleur, Castro, & Gross, 1980).
Synthesis of β-Mannosides : The compound has been used in the development of new coupling procedures for constructing β-mannosidic bonds, a challenging aspect of carbohydrate synthesis (Codée, Hossain, & Seeberger, 2005).
Propriétés
InChI |
InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACDWMYPBKPLD-OWYFMNJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)





![1-[4-(2-Chloro-ethoxy)-2-hydroxy-phenyl]-ethanone](/img/structure/B7970288.png)
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]isoindoline-1,3-dione](/img/structure/B7970293.png)
![[4-(Cyclohexyloxy)-3-fluorophenyl]amine hydrochloride](/img/structure/B7970297.png)
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B7970301.png)
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride](/img/structure/B7970303.png)

